Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate
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Overview
Description
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-(benzyloxy)-6-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions and at room temperature to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chloropyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include benzaldehyde derivatives, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the chloropyrimidine ring can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 5-(benzyloxy)-6-fluoropyrimidine-4-carboxylate
- Tert-butyl 5-(benzyloxy)-6-bromopyrimidine-4-carboxylate
- Tert-butyl 5-(benzyloxy)-6-iodopyrimidine-4-carboxylate
Uniqueness
Tert-butyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is unique due to the presence of the chlorine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s binding affinity and selectivity for certain biological targets compared to its fluorine, bromine, or iodine analogs .
Properties
Molecular Formula |
C16H17ClN2O3 |
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Molecular Weight |
320.77 g/mol |
IUPAC Name |
tert-butyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C16H17ClN2O3/c1-16(2,3)22-15(20)12-13(14(17)19-10-18-12)21-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI Key |
GJXAMEXRJFURKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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